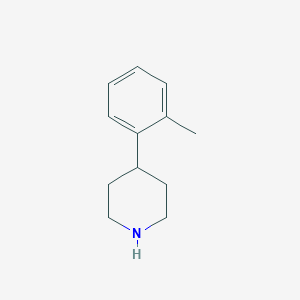

4-(2-Methylphenyl)piperidine

Description

Contextualization within Piperidine (B6355638) Derivative Research

The piperidine nucleus, a six-membered ring containing one nitrogen atom, is a cornerstone in drug discovery and development. bohrium.comresearchgate.net Its derivatives are integral components in over seventy commercially available drugs, spanning more than twenty therapeutic classes. researchgate.netencyclopedia.pub The prevalence of this scaffold is due to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The structural flexibility of the piperidine ring allows it to adopt various conformations, which, combined with the potential for substitution at multiple positions, provides a three-dimensional diversity that is highly advantageous for designing molecules that can interact with complex biological targets like enzymes and receptors. researchgate.netnih.gov Researchers focus on creating libraries of piperidine derivatives, modifying the ring and its substituents to fine-tune biological activity and selectivity. thieme-connect.comthieme-connect.comresearchgate.net The investigation of 4-arylpiperidines, such as 4-(2-Methylphenyl)piperidine, is a significant subset of this research, as the aryl group introduces a wide range of possible electronic and steric interactions crucial for modulating a compound's pharmacological profile. nih.govlookchem.com

Historical Perspectives on Piperidine-Based Therapeutic Agents

The history of piperidine in medicine is rooted in the study of natural alkaloids. The compound itself was first isolated in the 1850s from piperine, the alkaloid responsible for the pungency of black pepper. researchgate.net For centuries, plant extracts containing piperidine alkaloids have been used in traditional medicine. weizmann.ac.il Landmark examples include morphine from the opium poppy (Papaver somniferum), a potent analgesic, and atropine, historically used to dilate pupils. encyclopedia.pubweizmann.ac.ilnih.gov Another toxic piperidine alkaloid, coniine from poison hemlock, is infamous for its role in the death of Socrates. weizmann.ac.ilnih.gov

The 20th century saw the rise of synthetic chemistry, which unlocked the potential to create novel piperidine-based drugs. This led to the development of major therapeutic classes. For instance, many first-generation antipsychotics, such as haloperidol (B65202) and risperidone, feature a piperidine core. The structure is also central to the function of many antihistamines, analgesics, and agents for treating Alzheimer's disease, like donepezil (B133215). nih.govijnrd.org This extensive history underscores the therapeutic versatility and enduring importance of the piperidine scaffold in pharmacology. benthamdirect.comresearchgate.net

Rationale for Investigating the this compound Scaffold

The specific focus on the this compound scaffold stems from the unique combination of its structural components. The 4-arylpiperidine motif is a well-established pharmacophore found in drugs targeting the central nervous system (CNS). researchgate.netlookchem.com The placement of the aryl group at the 4-position of the piperidine ring is a common feature in many biologically active compounds. nih.govacs.org

The addition of a methyl group to the ortho (2-position) of the phenyl ring introduces specific steric and electronic properties. This substitution can influence the molecule's conformation and how it fits into a biological target's binding pocket. The methyl group can enhance selectivity for a particular receptor subtype or enzyme isoform, potentially leading to a more targeted therapeutic effect with fewer side effects.

Research into derivatives of this scaffold has shown potential in several areas. For example, related structures have been investigated for their activity as neuroprotective agents, antidepressants, and analgesics. smolecule.com Furthermore, studies on compounds containing the this compound core have demonstrated interactions with significant neurological targets, such as the muscarinic M1 receptor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. researchgate.net The investigation of this scaffold is therefore driven by the prospect of developing novel, highly selective agents for a range of therapeutic applications, particularly within the CNS.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H17N |

| Molecular Weight | 173.27 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(o-tolyl)piperidine |

| CAS Number | 630116-52-8 |

This data is compiled from publicly available chemical databases.

Table 2: Examples of Historically Significant Piperidine-Containing Agents

| Compound | Origin/Class | Primary Therapeutic Use |

| Piperine | Natural Alkaloid (Black Pepper) | Bioavailability enhancer, anti-inflammatory researchgate.netnih.gov |

| Morphine | Natural Alkaloid (Opium Poppy) | Analgesic (pain relief) encyclopedia.pubnih.gov |

| Coniine | Natural Alkaloid (Poison Hemlock) | Historically known as a poison weizmann.ac.ilnih.gov |

| Atropine | Natural Alkaloid | Anticholinergic, mydriatic (pupil dilation) encyclopedia.pubweizmann.ac.il |

| Haloperidol | Synthetic | Antipsychotic |

| Donepezil | Synthetic | Treatment of Alzheimer's disease nih.govijnrd.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRCMOXGEJQDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465019 | |

| Record name | 4-(2-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-52-8 | |

| Record name | 4-(2-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 2 Methylphenyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a comprehensive picture of the connectivity and spatial arrangement of atoms within the 4-(2-Methylphenyl)piperidine molecule can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 2-methylphenyl (o-tolyl) substituent.

The piperidine ring protons (C2-H, C3-H, C4-H, C5-H, C6-H) typically appear in the aliphatic region of the spectrum. The protons at the C2 and C6 positions, being adjacent to the nitrogen atom, are expected to be deshielded and resonate downfield compared to the other piperidine protons. chemicalbook.com These often appear as complex multiplets due to axial and equatorial positioning and coupling with adjacent protons. The protons at C3 and C5 would appear further upfield, also as multiplets. The single proton at C4, which is attached to the carbon bearing the phenyl group, would likely resonate as a multiplet due to coupling with the neighboring protons on C3 and C5. The N-H proton of the piperidine ring typically presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The aromatic protons of the 2-methylphenyl group are expected in the range of δ 7.0–7.3 ppm. rsc.org Due to the ortho-substitution pattern, these four protons would give rise to a complex multiplet pattern. The methyl group protons attached to the phenyl ring would appear as a sharp singlet, typically around δ 2.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Piperidine) | 1.5 - 2.5 | Broad Singlet |

| H-2, H-6 (Piperidine) | 2.9 - 3.2 | Multiplet |

| H-3, H-5 (Piperidine) | 1.6 - 1.9 | Multiplet |

| H-4 (Piperidine) | 2.6 - 2.9 | Multiplet |

| Ar-H (Phenyl) | 7.0 - 7.3 | Multiplet |

| -CH₃ (Tolyl) | ~2.3 | Singlet |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the piperidine ring (C2, C3, C4, C5, C6) would resonate in the aliphatic region. Based on related piperidine structures, the C2 and C6 carbons are expected around δ 45-50 ppm, while the C3 and C5 carbons would appear further upfield, around δ 30-35 ppm. chemicalbook.comrsc.org The C4 carbon, being substituted with the bulky aryl group, would be found in a similar region.

The 2-methylphenyl group would show six distinct aromatic signals and one aliphatic signal for the methyl carbon. The two quaternary carbons (C1' and C2') would have characteristic shifts. The carbon attached to the piperidine ring (C1') is expected around δ 145 ppm, while the carbon bearing the methyl group (C2') would be around δ 136 ppm. rsc.org The remaining four aromatic CH carbons would appear in the typical aromatic region of δ 125-131 ppm. rsc.org The methyl carbon signal is anticipated at approximately δ 20 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (Piperidine) | 45 - 50 |

| C-3, C-5 (Piperidine) | 30 - 35 |

| C-4 (Piperidine) | 40 - 45 |

| C-1' (Aromatic, Quaternary) | ~145 |

| C-2' (Aromatic, Quaternary) | ~136 |

| C-3', C-4', C-5', C-6' (Aromatic) | 125 - 131 |

| -CH₃ (Tolyl) | ~20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the piperidine ring, establishing the H2-H3-H4-H5-H6 spin system. This helps to differentiate the signals from the various methylene (B1212753) groups within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded. emerypharma.comresearchgate.net It allows for the direct assignment of carbon signals based on the previously assigned proton signals. For example, the singlet at ~2.3 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~20 ppm in the ¹³C NMR spectrum, confirming their assignment as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is particularly powerful for connecting different fragments of a molecule. Key HMBC correlations for this compound would include:

A correlation between the proton at C4 of the piperidine ring and the quaternary carbon C1' of the phenyl ring, definitively linking the two rings.

Correlations from the methyl protons to the aromatic carbons C1', C2', and C3', confirming the position of the methyl group on the phenyl ring.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 |

| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H ↔ Ar-C; Piperidine-H ↔ Piperidine-C; CH₃-H ↔ CH₃-C |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-4 (piperidine) ↔ C-1' (aromatic); H-3/H-5 (piperidine) ↔ C-1' (aromatic); CH₃-H ↔ C-1', C-2', C-3' (aromatic) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of this compound. rsc.orgnih.gov The molecular formula of the compound is C₁₂H₁₇N. HRMS analysis can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical value. rsc.org

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |

Vibrational Spectroscopy

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. aip.orgogu.edu.tr

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features: the secondary amine of the piperidine ring, the aliphatic C-H bonds, and the substituted aromatic ring.

Table 5: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃, -CH- | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Aryl | 1450 - 1600 | Medium to Strong |

| C-H Bend | -CH₂-, -CH₃ | 1375 - 1465 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Strong |

| C-H Out-of-Plane Bend | ortho-disubstituted | 735 - 770 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, FT-IR spectra reveal characteristic vibrational frequencies.

For instance, in piperidine-2,6-dione intermediates, strong absorption bands are observed around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch and approximately 3235 cm⁻¹ for the N-H stretching vibration. In other derivatives, the aromatic C-H symmetric and asymmetric stretching vibrations are typically found in the range of 3433–2996 cm⁻¹. nih.gov The CH₂ symmetric and asymmetric stretching vibrations from the piperidine ring are observed around 3016–2928 cm⁻¹. nih.gov C-N stretching vibrations, indicative of the piperidine moiety, appear in the 1386–1230 cm⁻¹ region. nih.gov

A study on (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a piperidine derivative, confirmed its structure using FT-IR among other techniques. nepjol.info Similarly, the FT-IR spectrum of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one showed characteristic bands at 3460 cm⁻¹ (N-H), 2949 cm⁻¹ (sp³ C-H), and 1697 cm⁻¹ (C=O). nih.gov

Table 1: Characteristic FT-IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | ~3235 - 3460 | nih.gov |

| C-H (aromatic) | Symmetric & Asymmetric Stretch | 2996 - 3433 | nih.gov |

| C-H (aliphatic) | Symmetric & Asymmetric Stretch | 2928 - 3016 | nih.gov |

| C=O | Stretch | ~1697 - 1730 | nih.gov |

| C-N | Stretch | 1230 - 1386 | nih.gov |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For piperidine derivatives, Raman spectra can help identify skeletal vibrations and symmetric stretching modes.

In a study of 4-(4-chlorophenyl)-4-hydroxypiperidine, FT-Raman spectroscopy was used alongside FT-IR to characterize the molecule's vibrational properties. researchgate.net For 3-pentyl-2,6-diphenylpiperidin-4-one, both FT-IR and FT-Raman spectra were analyzed to understand its electronic structure. jst.go.jp The CH₂ symmetric stretching vibrations in a piperidine derivative were observed at 2976 and 2924 cm⁻¹ in the FT-Raman spectrum. researchgate.net

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in this compound derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

For example, a synthesized derivative, (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine, exhibited a UV-Vis absorption peak at 406 nm, which was attributed to π–π* transitions and intramolecular charge transfer. nepjol.inforesearchgate.net In another case, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone showed an absorption maximum at 236 nm, indicating its transparency in the visible region. researchgate.net The band gap energy for (4-methylphenyl)(4-methylpiperidin-1-yl)methanone was calculated to be 4.1972 eV from its UV-Vis spectral data. researchgate.net

Table 2: UV-Vis Absorption Data for Piperidine Derivatives

| Compound | λmax (nm) | Band Gap (eV) | Reference |

|---|---|---|---|

| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine | 406 | - | nepjol.inforesearchgate.net |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | 236 | - | researchgate.net |

| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | - | 4.1972 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) Analysis

For instance, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone was determined to be orthorhombic with the space group Pca21. researchgate.net Another derivative, (4-methylphenyl)(4-methylpiperidin-1-yl)methanone, also crystallizes in an orthorhombic system but with the space group Pna21. researchgate.net A fluoro derivative of 4-methyl piperidine was found to have a monoclinic P21/n crystal system. researchgate.net

The crystal structure of ethyl 1-(4-methylphenyl)-4-(4-methylphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved and found to be in the triclinic space group P-1. bibliomed.org In this structure, the tetrahydropyridine (B1245486) ring adopts a distorted boat conformation. bibliomed.org

Table 3: Crystallographic Data for Piperidine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Orthorhombic | Pca21 | researchgate.net |

| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | Orthorhombic | Pna21 | researchgate.net |

| Fluoro derivative of 4-methyl piperidine | Monoclinic | P21/n | researchgate.net |

| Ethyl 1-(4-methylphenyl)-4-(4-methylphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Triclinic | P-1 | bibliomed.org |

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.

HPLC with UV detection is a standard method for purity assessment of piperidine derivatives, often targeting a purity of ≥95%. For instance, analytical HPLC analyses of certain piperidine derivatives were performed using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% TFA. nih.gov

GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is used for both general screening and quantification of active components in seized solid samples of piperidine derivatives. mmu.ac.uk The development of validated GC-MS methods is crucial for the analysis of new and emerging derivatives. mmu.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many piperidine derivatives. It is extensively used for purity assessment and quantification. In the analysis of piperidine derivatives, reversed-phase HPLC is a common approach.

Detailed research findings on a series of piperidine derivatives, aimed at identifying inhibitors for enzymes in Mycobacterium tuberculosis, provide insight into typical HPLC conditions. nih.gov For these analyses, an Agilent Technologies 1260/1290 Infinity II instrument equipped with a UV-VIS detector is often used, with monitoring at wavelengths of 210, 254, and 280 nm. nih.gov A Gemini C18 column (5 μm, 250 × 4.6 mm) is a suitable stationary phase, with a flow rate of 1.0 mL/min. nih.gov The mobile phase typically consists of a gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). nih.gov A common gradient program might start with a low percentage of solvent B, which is gradually increased to elute compounds of increasing hydrophobicity. nih.gov For instance, a gradient could run from 5% to 95% B over 8 minutes, followed by a hold at 95% B for several minutes to ensure all components are eluted. nih.gov

For the analysis of related compounds like 2-methoxydiphenidine (2-MXP), a piperidine derivative, HPLC coupled with a diode array detector (DAD) and a high-resolution mass spectrometer has been utilized. nih.gov In one such study, 2-MXP was found to elute at a retention time of 8.44 minutes. nih.gov The use of a superficially porous phenylhexyl column with a shallow acetonitrile-formic acid gradient demonstrates the versatility of HPLC methods in achieving separation of closely related isomers. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Value |

| Instrument | Agilent 1260/1290 Infinity II or similar |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 8 min, hold at 95% B for 4 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV-VIS at 210, 254, 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is widely employed in forensic analysis and for the characterization of synthetic compounds. For piperidine derivatives, GC-MS provides both retention time data from the gas chromatograph and a mass spectrum from the mass spectrometer, which offers a fragmentation pattern that can be used to elucidate the structure of the analyte.

In forensic laboratories, GC-MS is a standard method for the analysis of illicit drugs, many of which possess piperidine structures. khanacademy.org The electron ionization (EI) mass spectra of piperidine-containing compounds often exhibit characteristic fragmentation patterns. For the parent piperidine molecule, a predicted mass spectrum shows a prominent molecular ion peak and characteristic fragment ions. hmdb.ca

The analysis of diphenidine (B1206869) derivatives, which are structurally related to this compound, has been detailed in studies focusing on new psychoactive substances. avantorsciences.com A validated GC-MS method can be used for both general screening and quantification of these compounds in seized samples. avantorsciences.com Similarly, the analysis of piperazine (B1678402) derivatives, which are also six-membered nitrogen-containing heterocycles, by GC-MS reveals fragmentation patterns that can aid in the identification of unknown but related substances. unodc.org For example, the fragmentation of 1-(3-chlorophenyl)piperazine (B195711) and 1-(3-trifluoromethylphenyl)piperazine has been documented. unodc.org

For this compound, the molecular ion peak would be expected at m/z 175. The fragmentation pattern would likely involve the loss of fragments from the piperidine ring and the cleavage of the bond between the phenyl and piperidine rings, leading to characteristic ions that can be used for its identification. A new drug monograph for a related precursor, ortho-methyl 4-anilino-1-Boc-piperidine, confirms that its identification was based on analytical data from GC-MS, among other techniques. cfsre.org

Table 2: Predicted GC-MS Data for this compound

| Parameter | Value |

| Instrument | GC-MS system (e.g., Perkin Elmer Clarus 500MS) |

| Column | Capillary column (e.g., Supelco Equity-5, 30 m x 0.25 mm i.d.) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 175 |

| Potential Major Fragments | Fragments corresponding to the tolyl group, the piperidine ring, and cleavage products. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. khanacademy.org

In the synthesis of various piperidine derivatives, TLC is frequently used to monitor the conversion of starting materials to products. For instance, during the synthesis of 4-acetyl-4-phenylpiperidine (B1606740) hydrochloride, TLC was used to confirm the completion of the reaction. nist.gov Similarly, in the synthesis of pyrazole-fused piperidines, reactions were monitored by TLC on silica (B1680970) gel plates, with visualization under UV light.

The choice of eluent (mobile phase) is critical in TLC and depends on the polarity of the compounds being separated. For piperidine derivatives, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. For example, a chlorinated oxindole (B195798) derivative of piperidine showed an Rf value of 0.40 in a mobile phase of 10% ethyl acetate in petroleum ether. rsc.org In another study, the isolation of piperine, a well-known piperidine alkaloid, yielded an Rf value of 0.63. researchgate.net The progress of reactions involving piperidine derivatives has also been monitored using TLC with visualization by iodine vapor. rsc.org

Table 3: Representative TLC Data for this compound Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum sheets |

| Mobile Phase (Eluent) | Varies based on derivative polarity (e.g., Ethyl Acetate/Hexane mixture) |

| Visualization | UV light (254 nm), Iodine vapor, or specific staining reagents |

| Example Rf Value | 0.40 - 0.70 (highly dependent on the specific derivative and eluent system) |

Advanced Computational and Theoretical Investigations of 4 2 Methylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed exploration of the electronic structure and geometry of 4-(2-Methylphenyl)piperidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine various molecular properties. nepjol.infoijcce.ac.ir These calculations provide a basis for understanding the molecule's reactivity and stability. researchgate.net The electronic properties of similar piperidine structures are influenced by the nature and position of substituents on the phenyl and piperidine rings. For instance, electron-donating groups, such as the methyl group in this compound, can affect the electron density distribution across the molecule. vulcanchem.com

Theoretical calculations for similar piperidine structures have shown good agreement between optimized bond lengths and angles and experimental data obtained from X-ray diffraction. researchgate.netijrte.org For example, in a related compound, the bond lengths of the piperidine and phenyl rings were found to be in the expected ranges, and the carbonyl bond length was also accurately predicted. ijrte.org These studies give confidence that DFT methods can reliably predict the geometry of this compound.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Piperidine Derivative

| Parameter | Calculated Value (DFT/B3LYP) |

|---|---|

| C-C (phenyl ring) | ~1.39 Å |

| C-C (piperidine ring) | ~1.53 Å |

| C-N (piperidine ring) | ~1.47 Å |

| C-C-C (phenyl ring) | ~120° |

| C-N-C (piperidine ring) | ~111° |

Note: These are representative values from studies on similar piperidine structures and may vary for this compound.

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. nepjol.info A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. rsc.org

In studies of related piperidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. nepjol.info The energy gap for piperidine-containing compounds can vary depending on the substituents. For example, the introduction of an electron-withdrawing nitro group can decrease the HOMO-LUMO gap, indicating increased reactivity. vulcanchem.com For this compound, the methyl group is expected to influence the electronic distribution and thus the HOMO-LUMO energies.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Piperidine Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.78 to -7.43 |

| E(LUMO) | Varies with substitution |

| Energy Gap (ΔE) | ~4.5 |

Note: These values are based on computational studies of various piperidine derivatives and serve as an illustrative example. nih.gov

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In piperidine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. ijrte.org The aromatic ring can also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The specific distribution of electrostatic potential in this compound would be influenced by the interplay between the piperidine nitrogen and the methyl-substituted phenyl ring. Studies on similar molecules show that electronegative atoms like oxygen in a carbonyl group create a strong negative potential, while hydrogen atoms attached to nitrogen or carbon are generally in regions of positive potential. ijrte.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a receptor. This information is crucial in drug discovery for identifying potential drug candidates. nih.gov The unique three-dimensional structure of this compound, determined by its optimized geometry, will govern its potential interactions with a receptor's binding site.

Docking studies on various piperidine derivatives have been conducted to explore their potential as inhibitors for different biological targets. nih.goviucr.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions with the amino acid residues of the protein. d-nb.info The binding affinity and mode of interaction are highly dependent on the specific biological target being investigated.

Compound Names Mentioned

| Compound Name |

| This compound |

| Melperone |

| Spiropethiane |

Characterization of Allosteric Binding Sites

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for regulating receptor activity. nih.govacs.org This can lead to more selective therapeutic effects and a potentially larger therapeutic window. acs.org Computational methods are instrumental in identifying and characterizing these allosteric binding sites.

For piperidine derivatives, computational studies have explored their interactions with various receptors. For instance, research on a related compound, 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has provided direct evidence of its action as an allosteric agonist at the muscarinic M(1) receptor. nih.govresearchgate.net Binding studies and Schild analysis demonstrated that AC-42 interacts with a site topographically distinct from the orthosteric site, leading to receptor activation. nih.gov This was further supported by the observation that AC-42 retards the dissociation of the orthosteric ligand [3H]N-methylscopolamine. nih.gov

Molecular docking simulations are a key tool in this characterization. By modeling the binding of ligands to receptor structures, researchers can predict binding affinities and identify key interactions. For example, in the study of KCNQ1 potassium channels, molecular simulations were used to identify the binding site of an activator, ML277, which contains a piperidine ring. biorxiv.org These simulations revealed that ML277 binds to a cavity formed by specific transmembrane helices, and this binding is crucial for its modulatory effects. biorxiv.org Similarly, computational studies on TMPRSS2 inhibitors have explored potential allosteric binding pockets. nih.gov

These computational approaches, often combined with experimental validation, are essential for understanding the nuanced interactions of compounds like this compound at allosteric sites, paving the way for the design of more specific and effective drugs. acs.orgbiorxiv.org

Predictive Computational Tools in Drug Discovery

The journey of a drug from conception to market is a long and expensive process. clinmedkaz.org Predictive computational tools play a vital role in streamlining this process by providing early insights into a compound's potential biological activities and pharmacokinetic properties. nih.govmarquette.edu These in silico methods analyze a compound's chemical structure to forecast its interactions with biological systems. clinmedkaz.orgnih.gov

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the likely biological activities of a compound based on its structural formula. clinmedkaz.orgclinmedkaz.org This prediction is presented as a spectrum of potential pharmacological effects, physiological and biochemical mechanisms of action, and specific toxicities. clinmedkaz.org The validity of PASS predictions has been confirmed in numerous preclinical studies. clinmedkaz.org

For piperidine derivatives, PASS analysis has been used to predict a wide range of potential biological activities. clinmedkaz.orgclinmedkaz.org These predictions can guide the direction of further preclinical studies by highlighting the most promising therapeutic areas for a given compound. nih.gov For instance, a study on new piperidine derivatives used PASS to predict their potential as treatments for cancer and central nervous system diseases, as well as their possible use as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The PASS analysis of some piperidine derivatives has also suggested potential for anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org

The output of a PASS analysis is typically a list of predicted activities with a corresponding probability of being active (Pa) and inactive (Pi).

Table 1: Illustrative PASS Predictions for a Piperidine Derivative

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antineoplastic | > 0.7 | < 0.05 |

| Neuroprotective | > 0.6 | < 0.1 |

| Anti-inflammatory | > 0.5 | < 0.2 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Target prediction algorithms, such as SwissTargetPrediction, are used to identify the most likely protein targets of a small molecule. clinmedkaz.orgnih.gov These tools work on the principle of molecular similarity, postulating that similar molecules are likely to bind to the same protein targets. nih.gov SwissTargetPrediction compares the query molecule to a database of known active compounds and predicts a ranked list of potential targets. nih.gov

In studies of piperidine derivatives, SwissTargetPrediction has been employed to identify putative targets, which often include enzymes (like proteases and kinases), G-protein-coupled receptors, and ion channels. clinmedkaz.orgclinmedkaz.org These predictions are crucial for understanding the potential mechanism of action of a compound and for designing further experimental studies. nih.gov The results from SwissTargetPrediction can be visualized to show the main classes of predicted targets. clinmedkaz.org

Table 2: Example of SwissTargetPrediction Output for a Piperidine Derivative

| Target Class | Probability | Known Actives |

|---|---|---|

| G-protein coupled receptors | 66.7% | 10 |

| Enzymes | 13.3% | 2 |

| Ion channels | 6.7% | 1 |

| Nuclear receptors | 6.7% | 1 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling are essential components of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity risk early in the development process. marquette.edunih.gov Various computational tools and models are used to predict these properties based on the chemical structure of a compound. mdpi.comnih.gov

Absorption: Predictions of intestinal absorption are often based on empirical rules like Lipinski's "rule of five" and Veber's rules, which consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Most piperidine derivatives are predicted to have good intestinal absorption. mdpi.com

Distribution: Key parameters for distribution include the volume of distribution at steady-state (Vdss) and the ability to cross the blood-brain barrier (BBB). mdpi.com Many piperidine-containing compounds are predicted to have the ability to cross the BBB, making them potential candidates for treating central nervous system disorders. mdpi.com

Metabolism: A crucial aspect of metabolism is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. mdpi.combiorxiv.org In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.combiorxiv.org For many piperidine derivatives, it is predicted that they are likely to be potential inhibitors of several of these enzymes. mdpi.com

Excretion: Total clearance (CLtot) is a key parameter for excretion, and for many studied compounds, a low total clearance is predicted. mdpi.com

Toxicity: Computational toxicology employs quantitative structure-activity relationship (QSAR) models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. marquette.eduacs.org These predictions help in the early identification of potentially harmful compounds. marquette.edu

A study involving a derivative, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, demonstrated promising results in ADMET profiling, suggesting good bioavailability and a favorable toxicity profile. nih.govbiorxiv.org

Table 3: Representative In Silico ADME and Toxicity Profile for a Piperidine Derivative

| Property | Prediction |

|---|---|

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| BBB Permeant | Yes |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Total Clearance | Low |

| Toxicity | |

| AMES Mutagenicity | Non-mutagen |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Pharmacological Characterization and Biological Activities of 4 2 Methylphenyl Piperidine Analogs

Central Nervous System (CNS) Activities

Neurotransmitter Receptor Modulation

Analogs of 4-(2-methylphenyl)piperidine have been identified as potent and selective allosteric agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype. nih.govmdpi.com The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase. nih.goved.ac.uk The M1 receptor, predominantly expressed in the forebrain, is implicated in cognitive functions, making it a target for neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org

One notable analog, AC-42 (4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine), demonstrates significant functional selectivity for the M1 mAChR. nih.govmdpi.com Despite appearing to bind to all mAChR subtypes with similar affinity, AC-42 acts as a highly selective agonist at the M1 receptor. nih.gov This allosteric mode of action was confirmed by studies showing that AC-42 retards the dissociation of the radiolabeled antagonist [3H]NMS from M1 mAChRs. semanticscholar.org The unique binding site for AC-42 is distinct from the orthosteric site where acetylcholine binds. researchgate.net Site-directed mutagenesis and studies with chimeric receptors have helped to map the binding pocket for AC-42, identifying Phe77 as a critical residue for its agonist activity. researchgate.net

Another analog, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one), shares a similar binding pocket with AC-42, adjacent to the orthosteric site. researchgate.net These findings suggest that structurally diverse allosteric agonists can interact with different subsets of residues, indicating that M1 receptor activation can occur through multiple distinct binding domains. researchgate.net The development of such M1-selective allosteric agonists is a promising strategy for enhancing cognitive function while minimizing the peripheral side effects associated with non-selective muscarinic agonists, which often result from the activation of M2 and M3 receptors. mdpi.com

Table 1: Activity of this compound Analogs at Muscarinic Receptors

| Compound | Receptor Subtype | Activity | Key Findings | Reference |

|---|---|---|---|---|

| AC-42 (4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) | M1 mAChR | Allosteric Agonist | Displays unprecedented functional selectivity for M1 over other subtypes. | nih.govmdpi.com |

| TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) | M1 mAChR | Allosteric Agonist | Binds to a unique allosteric site distinct from the acetylcholine orthosteric site. | researchgate.net |

Derivatives of 4-phenylpiperidine (B165713) have been extensively studied as ligands for opioid receptors. While much of the research has focused on 4-anilidopiperidine structures related to fentanyl, studies on other analogs, including those with a 4-(hydroxyphenyl)piperidine core, provide insight into the structural requirements for opioid receptor activity. nih.govacs.org For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to act as pure opioid receptor antagonists, a property conferred by substitution at the 3-position of the piperidine (B6355638) ring rather than the nitrogen substituent. acs.orgnih.gov

Research on these compounds has demonstrated that modifications to the piperidine ring, such as the removal of the 3- or 4-methyl groups, can still result in opioid antagonists, although with altered potency. nih.gov For example, the removal of the 3,4-dimethyl groups from the antagonist scaffold of JDTic led to a compound (AT-076) with a 10-fold increase in binding affinity for the nociceptin (B549756) opioid receptor (NOP) while maintaining antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org This highlights that the trans-3R,4R-dimethylpiperidine structure, while considered an "antagonist pharmacophore," is not essential for antagonist activity. acs.org

One study synthesized a series of 4-anilidopiperidine analogs where the phenethyl group of fentanyl was replaced by various aromatic amino acids. These analogs showed a wide range of binding affinities (Ki from 47 nM to 76 μM) and were generally selective for the μ-opioid receptor over the δ-opioid receptor. nih.gov An analog where Dmt was coupled to the piperidine ring exhibited high binding affinity at both μ and δ receptors (Ki = 47 nM and 50 nM, respectively) but had low agonist activity, instead showing some μ-opioid antagonist properties. nih.gov

Table 2: Opioid Receptor Binding Affinities of Selected Piperidine Analogs

| Compound Analog Type | Receptor Subtype | Binding Affinity (Ki) | Activity Profile | Reference |

|---|---|---|---|---|

| 4-Anilidopiperidine Analog (Dmt-coupled) | μ-Opioid | 47 nM | Low Agonist / Antagonist | nih.gov |

| 4-Anilidopiperidine Analog (Dmt-coupled) | δ-Opioid | 50 nM | Low Agonist | nih.gov |

| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | NOP | 1.75 nM | Antagonist | acs.org |

| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | KOP | 1.14 nM | Antagonist | acs.org |

| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | MOP | 1.67 nM | Antagonist | acs.org |

| AT-076 (JDTic analog lacking 3,4-dimethyl groups) | DOP | 19.6 nM | Antagonist | acs.org |

Piperidine derivatives have been investigated as potent ligands for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor highly expressed in the CNS that acts as an auto- and heteroreceptor to modulate neurotransmission. nih.gov While the prompt specifies agonism, much of the available research on piperidine-based H3R ligands focuses on antagonists or inverse agonists. ingentaconnect.comgoogle.com However, structure-activity relationship studies provide valuable information on the binding of these scaffolds to the H3 receptor.

In a search for dual-acting ligands, a series of piperidine-based compounds were designed and evaluated for their affinity at both H3 and sigma-1 receptors. nih.gov The studies found that an unsubstituted piperidine ring in the basic part of the molecule was influential for high affinity at the human H3 receptor. nih.gov For example, comparing compounds with an unsubstituted piperidine (like compound 5, hH3R Ki = 6.2 nM) to their 4-pyridylpiperidine analogues (like compound 12, hH3R Ki = 7.7 nM) showed that the unsubstituted versions often had higher affinity. nih.gov The length of the alkyl chain connecting the piperidine to a phenyl ether moiety also impacted affinity, with longer chains sometimes decreasing it. nih.gov

One study noted that among 1-aryl-4-propylpiperazines, the 2-methylphenyl derivative had the highest pKa value, suggesting electronic effects from the methyl group can influence the basicity of the piperidine nitrogen, a key factor in receptor interaction. nih.gov Although these studies primarily describe antagonists, the affinity data is crucial for understanding how this compound-like structures could be adapted to achieve agonistic activity.

The serotonin (B10506) (5-HT) and N-methyl-D-aspartate (NMDA) receptor systems are critically involved in regulating cognitive and emotional processes. nih.gov There is a known interaction where activation of 5-HT1A receptors can inhibit NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex. nih.gov This interaction provides a mechanism by which serotonin can control cognitive functions. nih.gov

While direct studies on this compound analogs modulating both these systems simultaneously are not prominent in the search results, research into multitarget agents often includes the 5-HT1A receptor. For example, a study on arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione identified compounds with significant partial 5-HT1A agonist activity alongside D2 partial agonism and 5-HT2A antagonism. tandfonline.com One such compound, 7-{5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1,3-dimethyl-8-(1-piperidyl)-purine-2,6-dione hydrochloride (compound 34), demonstrated this multi-receptor profile. tandfonline.com

The development of agents that can modulate both the serotonergic and glutamatergic systems is a key strategy for treating complex neuropsychiatric disorders. The piperidine scaffold is a common feature in ligands targeting 5-HT receptors. google.com The ability of 5-HT1A receptor activation to suppress NMDA receptor function is dependent on microtubule-based dendritic transport of NMDA receptors, a process regulated by CaMKII and ERK signaling pathways. nih.gov This intricate cross-talk underscores the potential for developing sophisticated cognitive modulators based on piperidine structures.

Histamine H3 Receptor Agonism

Ion Channel Modulation

The piperidine chemical structure is a versatile scaffold used to create compounds that can affect various biological targets, including voltage-gated ion channels. clinmedkaz.org While specific studies focusing solely on this compound analogs and their direct modulation of ion channels are not extensively detailed in the provided search results, the broader class of piperidine derivatives has been shown to interact with these channels.

Research has identified piperidine derivatives as modulators of both voltage-gated sodium and calcium channels. clinmedkaz.org For example, (phenoxy-2-hydroxypropyl)piperidines have been discovered as a class of voltage-gated sodium channel 1.7 inhibitors. clinmedkaz.org Furthermore, other piperidine-containing compounds have been shown to act as enhancers for T-type voltage-gated Ca2+ channels. clinmedkaz.org Allosteric modulation is a key mechanism for fine-tuning the function of ion channels, offering potential therapeutic advantages in terms of selectivity and safety over orthosteric ligands. researchgate.net

Although direct evidence linking this compound specifically to ion channel modulation is sparse in the search results, the established activity of related piperidine structures at these targets suggests that analogs from this family could be designed to have such effects. The promiscuous nature of the piperidine scaffold allows it to be incorporated into a wide variety of structures targeting diverse receptors and channels. d-nb.infomdpi.com

Voltage-Gated Sodium Channel Inhibition

While research has extensively focused on the potassium and calcium channel activities of piperidine derivatives, their interaction with voltage-gated sodium channels is also an area of investigation. Certain related compounds, such as iminodihydroquinolines developed as Kv1.3 potassium channel blockers, were also found to inhibit sodium channels. nih.gov This cross-reactivity highlights the complex pharmacology of these scaffolds, although specific studies focusing solely on the sodium channel inhibition by this compound analogs are less documented in publicly available literature.

Voltage-Gated Potassium Channel (Kv1.3) Blockade

The voltage-gated potassium channel Kv1.3 is a significant target for immunomodulation, and piperidine derivatives have emerged as potent blockers. A notable example is UK-78,282, a piperidine compound that potently blocks the Kv1.3 channel and consequently suppresses T lymphocyte mitogenesis. nih.gov Research indicates that UK-78,282 preferentially interacts with and blocks the C-type inactivated state of the Kv1.3 channel. nih.gov The sensitivity of the channel to the compound increases when the cell's holding potential is depolarized, which raises the proportion of channels in the inactivated conformation. nih.gov

The potency of these piperidine analogs as Kv1.3 blockers has been quantified in various cell lines.

Table 1: Inhibitory Concentration (IC50) of UK-78,282 on Kv1.3 Channels This table is interactive. Click on the headers to sort the data.

| Cell Line | IC50 Value (nM) |

|---|---|

| Human T lymphoblasts | 202 ± 25 |

| RBL (Rat Basophilic Leukemia) | 333 ± 28 |

| L929 (stably transfected) | 280 ± 40 |

Data sourced from a study on the characterization of UK-78,282. nih.gov

The structural features of these analogs are crucial for their activity. For instance, the analog CP-190,325 was found to be 5- to 12-fold less potent than UK-78,282, suggesting that the benzhydryl moiety at position four is important for effective blockade. nih.gov

T-Type Calcium Channel Modulation

Analogs of this compound have been developed as potent modulators of T-type calcium channels. A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity. nih.gov Structure-activity relationship studies revealed that an isopropyl substituent at the benzylic position is critical for potent inhibitory activity. nih.gov

New tetrahydropyridinyl and piperidinyl ethylamine (B1201723) derivatives have also been designed and shown to block T-type calcium currents effectively, specifically targeting the Cav3.1 (α1G) and Cav3.2 (α1H) channels simultaneously. researchgate.net These compounds have demonstrated effectiveness in animal models of neuropathic pain. researchgate.net Furthermore, 1,4-substituted piperidine amides have shown potential as T-type calcium channel antagonists, with research indicating their efficacy in rodent models of essential tremor and Parkinson's disease.

Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)

The piperidine moiety is a core component of many compounds investigated for neurodegenerative diseases. mdpi.comencyclopedia.pub

In Alzheimer's disease research, derivatives are often designed based on the structure of donepezil (B133215), an acetylcholinesterase (AChE) inhibitor containing a piperidine ring. rsc.orgnih.gov Novel donepezil analogs where the piperidine part is replaced with 4-substituted piperazines have shown prominent AChE inhibition. rsc.org The piperidine moiety is recognized for providing a high affinity for AChE. mdpi.com Some derivatives have also been engineered to act as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). rsc.org

In the context of Parkinson's disease, research has explored piperidine derivatives as potential treatments. One analog, 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (B1199335) (2'CH3-MPTP), was identified as a more potent neurotoxin than MPTP itself in mouse models, providing a tool to study the disease's mechanisms. cambridge.org Other research has focused on developing piperidine derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key targets in Parkinson's therapy. researchgate.net In silico and in-vitro studies have identified substituted piperidine compounds with high inhibitory activity against these enzymes. researchgate.net

Enhancement of Memory and Cognitive Function

The cognitive enhancement properties of this compound analogs are primarily linked to their role in Alzheimer's disease research. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key mechanism to increase acetylcholine levels in the brain, thereby improving cognitive function. rsc.org Derivatives with a similar structure to the parent compound have been found to effectively inhibit AChE and BuChE, demonstrating their potential for cognitive enhancement. The development of multi-target-directed ligands (MTDLs) based on the piperidine scaffold aims to simultaneously modulate different biological targets, such as cholinesterase enzymes and serotonin receptors, to achieve a synergistic therapeutic effect on cognition. nih.gov

Anticancer Research Applications

Piperidine-containing compounds have demonstrated significant potential in anticancer research, with various derivatives showing potent cytotoxic effects against numerous cancer cell lines. mdpi.com

In Vitro Cytotoxicity and Apoptosis Induction Studies (e.g., Hep G2 Human Liver Cancer Cell Line)

Analogs of this compound have been evaluated for their anticancer activity, particularly their ability to induce cytotoxicity and apoptosis in cancer cells. Studies have shown that piperidine derivatives can induce significant cytotoxicity in various tumor cell lines, including hypopharyngeal tumor cells and human leukemia cell lines. encyclopedia.pubwiley.com

The human liver cancer cell line, Hep G2, has been a specific target for these investigations. Several studies have reported the cytotoxic efficacy of piperidine derivatives against HepG2 cells. One study found that a conjugate, 9b, exhibited distinguished cytotoxic efficiency against HepG2 cells with an IC50 value of 10.30 ± 0.21 μM. researchgate.net Another study on novel pyridine (B92270) and pyrazolyl pyridine conjugates reported potent cytotoxicity against HepG2 cells. rsc.orgrsc.org For example, compound 9 in one such study showed a noteworthy IC50 of 0.18 μM against HepG2 cells. rsc.org Research on platinum complexes incorporating a piperidine ligand also showed significant cytotoxic effects towards HepG-2 cells. researchgate.net The mechanism often involves the induction of apoptosis, with some compounds promoting cell death through the upregulation of pro-apoptotic genes like p53 and Bax.

Table 2: In Vitro Cytotoxicity of Piperidine Analogs Against Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Class/Name | Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | HepG2 (Liver) | 10.30 ± 0.21 | researchgate.net |

| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | HT-29 (Colon) | 13.73 ± 0.10 | researchgate.net |

| Phenylcarbamoylpiperidine-triazole (Conjugate 9b) | MCF-7 (Breast) | 7.85 ± 0.05 | researchgate.net |

| Pyridine-acetohydrazide conjugate (Compound 9) | HepG2 (Liver) | 0.18 | rsc.org |

| Pyridine-acetohydrazide conjugate (Compound 9) | MCF-7 (Breast) | 0.34 | rsc.org |

| Benzophenone-piperidine derivative (Compound 9c) | K562 (Leukemia) | 2.2 | wiley.com |

| Benzophenone-piperidine derivative (Compound 9c) | CEM (Leukemia) | 2.3 | wiley.com |

| Benzophenone-piperidine derivative (Compound 9e) | K562 (Leukemia) | 1.6 | wiley.com |

| Benzophenone-piperidine derivative (Compound 9e) | CEM (Leukemia) | 2.0 | wiley.com |

Cell Cycle Regulation and Inhibition

The dysregulation of the cell cycle is a hallmark of cancer, making cyclin-dependent kinases (CDKs) attractive targets for therapeutic intervention. nih.gov Certain analogs of this compound have been investigated for their potential to modulate cell cycle progression, primarily through the inhibition of CDKs. nih.govsci-hub.se

One area of focus has been on developing dual inhibitors of CDK6 and CDK9. sci-hub.se For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their inhibitory activity. sci-hub.se Compound 66 from this series was identified as a potent dual inhibitor of both CDK6 and CDK9. sci-hub.se In MDA-MB-231 breast cancer cells, treatment with compound 66 at lower concentrations (4 or 8 μM) led to cell cycle arrest at the G0/G1 phase. sci-hub.se However, at a higher concentration (12 μM), the effect shifted to a G2/M arrest. sci-hub.se This suggests a concentration-dependent mechanism of action on cell cycle checkpoints.

Another study focused on pyrazole-based analogs as CDK2 inhibitors. Compound 4 from this series was found to induce significant cell cycle arrest at the G1 phase in HCT-116 human colorectal tumor cells. nih.gov This was accompanied by the promotion of apoptosis, highlighting the potential of these compounds as anticancer agents. nih.gov Furthermore, 2,4-diamino-5-ketopyrimidines with a substituted 4-piperidine moiety have been identified as a novel class of potent and selective CDK inhibitors. nih.gov One such analog, compound 39 (R547) , displayed excellent inhibitory activity against CDK1, CDK2, and CDK4, and demonstrated significant tumor growth inhibition in a human colorectal tumor xenograft model. nih.gov

The structural features of these piperidine analogs play a crucial role in their inhibitory potency and selectivity. For example, in a series of tertiary amide inhibitors of CDK2, a pyrrolidine-containing analog showed a good balance of potency and selectivity against ERK2, while the addition of a methyl group to the piperidine amide maintained potency and improved selectivity. nih.gov

Table 1: Investigated this compound Analogs and their Effects on Cell Cycle Regulation

| Compound/Analog Class | Target(s) | Cell Line | Effect |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66 ) | CDK6, CDK9 | MDA-MB-231 | G0/G1 arrest (low conc.), G2/M arrest (high conc.) sci-hub.se |

| Pyrazole-based analog (Compound 4 ) | CDK2 | HCT-116 | G1 phase arrest, apoptosis induction nih.gov |

| 2,4-diamino-5-ketopyrimidine with substituted 4-piperidine (Compound 39/R547 ) | CDK1, CDK2, CDK4 | HCT-116 | Potent inhibition, in vivo tumor growth inhibition nih.gov |

| Tertiary amide piperidine analog | CDK2 | - | Potency and selectivity modulation nih.gov |

Antimicrobial and Antifungal Investigations

In Vitro Antibacterial Efficacy

Several derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. One study reported the synthesis of N-substituted acetamide (B32628) derivatives of azinane-bearing a 1,3,4-oxadiazole (B1194373) nucleus. tjpr.org Among these, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) , which contains a 2-methylphenyl group, was the most active inhibitor against several Gram-negative bacterial strains and one Gram-positive strain. tjpr.org Specifically, it showed significant activity against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. tjpr.org

In another study, six novel piperidine derivatives were synthesized and evaluated for their antimicrobial properties. academicjournals.org Compound 6 in this series, which features cyanophenyl substitutions, exhibited the strongest inhibitory activity against a panel of seven bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org It also displayed the best minimum inhibitory concentration (MIC) values, indicating its potent antibacterial action. academicjournals.org Conversely, some piperidone oximes, such as 2,6-bis(4-methylphenyl)piperidine-4-one oxime , showed limited or no activity against certain strains like E. coli and S. typhii. tandfonline.com

The antibacterial activity of these compounds is influenced by the nature of the substituents on the piperidine ring. nih.gov Both electron-donating and electron-withdrawing groups have been shown to enhance antibacterial activity. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected this compound Analogs

| Compound/Analog | Bacterial Strains Tested | Key Findings |

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) | S. typhi, E. coli, P. aeruginosa, S. aureus, B. subtilis | Most active against all tested strains except S. aureus. tjpr.org |

| Compound 6 (cyanophenyl substituted piperidine) | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Strongest inhibitory activity and best MIC results among the tested derivatives. academicjournals.org |

| 2,6-bis(4-methylphenyl)piperidine-4-one oxime | S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, S. typhii | No activity against E. coli and S. typhii. tandfonline.com |

In Vitro Antifungal Efficacy

Analogs of this compound have also been investigated for their antifungal properties. In one study, oxime derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested. jst.go.jpresearchgate.net Notably, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime demonstrated potent antifungal activity against Aspergillus niger. jst.go.jpresearchgate.net However, the parent 2,6-diaryl-3-methyl-4-piperidones did not show any antifungal properties, indicating the importance of the oxime functional group for this activity. jst.go.jpresearchgate.net

Another study involving six novel piperidine derivatives found that compounds 5, 6, 9, and 10 showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org In contrast, compounds 7 and 8 from the same series were inactive against all seven fungi tested. academicjournals.org Furthermore, some piperidone oximes, including 2,6-bis(4-methylphenyl)piperidine-4-one oxime , were found to be inactive against Candida albicans. tandfonline.com

The antifungal activity of these derivatives appears to be highly dependent on the specific substitutions on the piperidine ring and the presence of key functional groups. For instance, the introduction of an ethyl or methyl group at the C3 position of the piperidine ring is known to enhance antifungal efficacy. mdpi.com

Table 3: In Vitro Antifungal Activity of Selected this compound Analogs

| Compound/Analog | Fungal Strains Tested | Key Findings |

| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | Aspergillus niger, Candida albicans | Potent activity against A. niger. jst.go.jpresearchgate.net |

| 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Aspergillus niger, Candida albicans | Potent activity against A. niger. jst.go.jpresearchgate.net |

| Compounds 5, 6, 9, 10 (novel piperidine derivatives) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition. academicjournals.org |

| 2,6-bis(4-methylphenyl)piperidine-4-one oxime | C. albicans, Rhizopus, A. niger, A. flavus | Inactive against C. albicans. tandfonline.com |

Antiviral Research (e.g., SARS-CoV-2 Spike Protease Inhibition, Hepatitis C Virus Assembly Inhibition)

The structural scaffold of this compound has been explored in the development of antiviral agents, particularly targeting the Hepatitis C virus (HCV) and proteases of coronaviruses like SARS-CoV-2.

In the context of HCV, a 4-aminopiperidine (B84694) scaffold was identified as an inhibitor of viral assembly and release. nih.gov Hit compounds from this series were found to specifically inhibit HCV assembly, potentially by disrupting the localization of HCV core proteins. nih.gov Further optimization of this series led to derivatives with increased potency against HCV and improved metabolic properties. nih.gov

Regarding SARS-CoV-2, the main protease (Mpro) and papain-like protease (PLpro) are crucial for viral replication and are considered key drug targets. nih.gov While direct research on this compound for SARS-CoV-2 protease inhibition is limited, the broader class of piperidine derivatives has been investigated. For instance, piperidine-containing compounds have been evaluated for their ability to inhibit viral entry mechanisms. The structural similarities between SARS-CoV and SARS-CoV-2 proteases have prompted investigations into previous SARS-CoV inhibitors as potential candidates against the newer virus. nih.gov

Additional Pharmacological Properties

Antihypertensive Effects

Derivatives of piperidine have been investigated for their potential as antihypertensive agents. nih.govaku.edu Research indicates that some of these compounds can act as effective inhibitors of T-type calcium channels. For example, a study on spontaneously hypertensive rats demonstrated that a piperidine derivative exhibited significant antihypertensive effects without causing reflex tachycardia, a common side effect of traditional calcium channel blockers.

Another study on a novel phenylpiperazine derivative, SGB-1534, showed potent and long-lasting antihypertensive effects in various hypertensive rat models. nih.gov This compound reduced blood pressure and inhibited the pressor response to noradrenaline. nih.gov Importantly, it did not cause a significant increase in heart rate or postural hypotension. nih.gov The blood pressure-lowering effect of piperine, a naturally occurring piperidine alkaloid, has also been documented, although its mechanism appears to involve some vasoconstricting effects as well. aku.edu

While direct studies on the antihypertensive effects of this compound itself are not extensively detailed in the provided search results, the broader research on piperidine derivatives suggests that this chemical class holds promise for the development of new antihypertensive therapies. nih.govaku.edu

Anti-inflammatory Potential

Piperidine derivatives are recognized for their anti-inflammatory properties. ontosight.ai The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. rsc.org

Studies on various piperidine analogs have demonstrated significant anti-inflammatory effects. For instance, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain pyrrolo[2,3-d]pyrimidine derivatives showed notable inhibitory activity against the COX-2 enzyme. rsc.org One analog, in particular, exhibited a more potent anti-inflammatory effect than the reference drug, ibuprofen. rsc.org The introduction of a 4-methoxyphenyl (B3050149) group to the pyrrolo[2,3-d]pyrimidine structure was found to enhance this activity. rsc.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been identified as potential anti-inflammatory agents, with one compound bearing a trimethoxyphenyl group showing a 74% reduction in edema within an hour. rsc.org

The general mechanism for the anti-inflammatory effects of these pyrimidine-based piperidine analogs involves the suppression of COX-1 and COX-2 enzymes, leading to decreased prostaglandin (B15479496) E2 (PGE2) generation. rsc.org

Analgesic Properties

The piperidine structure is a key component in several well-known analgesic drugs, such as fentanyl and promedol. clinmedkaz.org Research into the analgesic potential of this compound analogs has yielded promising results.

A series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their analgesic activity using the hot plate method in mice. scispace.comresearchgate.net Several of these compounds demonstrated significant analgesic effects, with some showing a rapid onset and long duration of action. researchgate.net Notably, compounds designated as 3, 5, 6, and 8 were found to be particularly effective in depressing both peripherally and centrally mediated pain. scispace.comresearchgate.net

Further studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed their interaction with opioid receptors. nih.gov The N-phenylpropyl analog, in particular, showed high potency at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov The analgesic action of these compounds is often linked to their ability to interact with these opioid receptors in the brain and spinal cord, which leads to the inhibition of nociceptive neurotransmitter release and a reduction in pain perception. ontosight.ai

The table below summarizes the analgesic activity of selected TFMP derivatives.

| Compound | Maximum Analgesic Effect (%) |

| 3 | 188 |

| 5 | 137 |

| 6 | 162 |

| 8 | 107 |

Data sourced from studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives. scispace.comresearchgate.net

Antioxidant Activity

Free radicals and oxidative stress are implicated in a variety of diseases. core.ac.uk Piperidine derivatives have been investigated for their potential to act as antioxidants. innovareacademics.in The antioxidant activity of these compounds is often evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. academicjournals.org

A study on piperamide (B1618075) analogs bearing piperidine and piperazine (B1678402) rings assessed their antioxidant capacity. researchgate.net The results indicated that the substitution on the piperidine ring plays a crucial role. For instance, a derivative with a hydroxyl group at the 4th position of the piperidine ring exhibited the highest antioxidant capacity, while a 4-phenyl substituted derivative showed poor activity. researchgate.net

In another study, various piperidine derivatives were tested for their scavenging capacity. One compound demonstrated a high scavenging capacity of 78% at a concentration of 1000 µg/ml, while another showed a lower potential of 49% at the same concentration. academicjournals.org For comparison, the standard antioxidant Rutin displayed a 97% scavenging capacity. academicjournals.org

Research on 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters also highlighted the influence of substituents on antioxidant activity. core.ac.uk Compounds with electron-donating groups, such as a methoxy (B1213986) group (-OCH3), on the phenyl ring showed a 3-5 fold increase in DPPH radical scavenging activity. Conversely, compounds with electron-withdrawing groups like fluorine (F), bromine (Br), chlorine (Cl), and nitro (NO2) had the least activity. core.ac.uk

The table below presents the scavenging capacity of selected piperidine derivatives.

| Compound | Scavenging Capacity at 1000 µg/ml (%) |

| Compound 8 | 78 |

| Compound 6 | 49 |

| Rutin (Standard) | 97 |

Data sourced from a study on the antioxidant properties of piperidine analogues. academicjournals.org

Structure Activity Relationship Sar Studies and Lead Optimization for 4 2 Methylphenyl Piperidine Scaffolds

Impact of Substituent Modifications on Biological Activity